Cas no 1820574-18-2 (1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)-)

1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- 化学的及び物理的性質
名前と識別子
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- 1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)-
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- MDL: MFCD28397581
- インチ: 1S/C12H14BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2/t9-,11-/m0/s1
- InChIKey: FWGKDJGZEJDJEF-ONGXEEELSA-N
- SMILES: N1C2=C(C=C(Br)C=C2)[C@@]2([H])[C@]1([H])CCCC2
1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-208637-0.1g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 0.1g |
$1384.0 | 2023-09-16 | ||
Enamine | EN300-208637-2.5g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 2.5g |
$3080.0 | 2023-09-16 | ||
Enamine | EN300-208637-1.0g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 1g |
$1572.0 | 2023-05-31 | ||
Enamine | EN300-208637-0.05g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 0.05g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-208637-10.0g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 10g |
$6758.0 | 2023-05-31 | ||
Enamine | EN300-208637-5g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 5g |
$4557.0 | 2023-09-16 | ||
Enamine | EN300-208637-0.5g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 0.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-208637-5.0g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 5g |
$4557.0 | 2023-05-31 | ||
Enamine | EN300-208637-0.25g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 0.25g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-208637-1g |
(4aS,9aS)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
1820574-18-2 | 1g |
$1572.0 | 2023-09-16 |
1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)-に関する追加情報
Comprehensive Overview of 1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- (CAS No. 1820574-18-2)
The compound 1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- (CAS No. 1820574-18-2) is a brominated derivative of the carbazole family, a class of heterocyclic aromatic organic compounds. Carbazole derivatives have garnered significant attention in recent years due to their versatile applications in pharmaceuticals, organic electronics, and materials science. This particular compound, with its unique stereochemistry and functional group, is of interest to researchers exploring drug discovery, catalysis, and advanced material synthesis.
One of the key features of 1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- is its bromine substitution at the 6-position, which enhances its reactivity in cross-coupling reactions, a topic frequently searched by chemists in the context of Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are pivotal in the synthesis of complex organic molecules, including biologically active compounds and OLED materials. The stereochemistry of the compound, denoted by (4aS,9aS)-, also makes it a valuable chiral building block for asymmetric synthesis, a hot topic in modern organic chemistry.
In the pharmaceutical industry, carbazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Researchers are increasingly investigating brominated carbazoles like CAS No. 1820574-18-2 for their potential in targeted drug delivery and enzyme inhibition. For instance, the bromine atom can serve as a handle for further functionalization, enabling the attachment of pharmacophores or imaging agents. This aligns with the growing demand for precision medicine and theranostic agents, which are frequently searched terms in biomedical databases.
From a materials science perspective, 1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- could be a precursor for conductive polymers or luminescent materials. Carbazole-based compounds are widely used in organic light-emitting diodes (OLEDs) and photovoltaic cells, areas that have seen exponential growth due to the push for sustainable energy solutions. The bromine substituent in this compound offers a pathway for polymerization or incorporation into larger conjugated systems, a technique often explored in organic electronics research.
The synthesis and characterization of CAS No. 1820574-18-2 require advanced techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and X-ray crystallography. These methods are critical for confirming the compound's purity and stereochemistry, ensuring its suitability for high-value applications. Given the rise of AI-assisted drug design and computational chemistry, this compound could also serve as a test case for predictive modeling of brominated heterocycles.
In summary, 1H-Carbazole, 6-bromo-2,3,4,4a,9,9a-hexahydro-, (4aS,9aS)- (CAS No. 1820574-18-2) is a multifaceted compound with promising applications in drug development, catalysis, and advanced materials. Its unique structural features and reactivity make it a subject of ongoing research, particularly in fields aligned with green chemistry and personalized medicine. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and industrial settings.
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